![molecular formula C10H16O3 B15299083 6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B15299083.png)
6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.2 g/mol. This compound features a bicyclic structure with a methoxy group and a carboxylic acid functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of rhodium (I) complexes as catalysts. The reaction sequence typically includes head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne . This method allows for the preparation of a range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes using a one-pot procedure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of efficient catalytic systems and scalable reaction conditions would be essential for large-scale production. The development of metal-free, mild, and operationally simple conditions for the synthesis of bicyclo[2.2.2]octane-1-carboxylates suggests potential avenues for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
6-Methoxybicyclo[41
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: The compound’s unique structure could be explored for drug development and therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid functional groups play a crucial role in its reactivity and binding affinity. The compound’s bicyclic structure provides stability and rigidity, which can influence its biological activity and interactions with enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.3.1]nonane: This compound features a similar bicyclic structure and is known for its biological activity and applications in asymmetric catalysis.
Bicyclo[2.2.2]octane: Another bicyclic compound with applications in the synthesis of natural products and molecular rotors.
Uniqueness
6-Methoxybicyclo[411]octane-1-carboxylic acid is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H16O3 |
|---|---|
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
6-methoxybicyclo[4.1.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c1-13-10-5-3-2-4-9(6-10,7-10)8(11)12/h2-7H2,1H3,(H,11,12) |
InChI-Schlüssel |
YQJSWLRJZYFLMS-UHFFFAOYSA-N |
Kanonische SMILES |
COC12CCCCC(C1)(C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


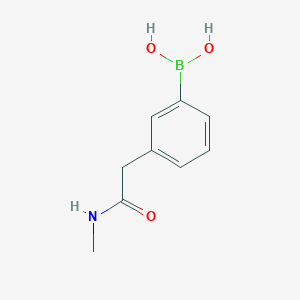

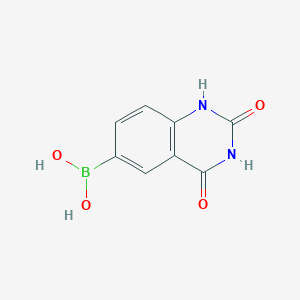
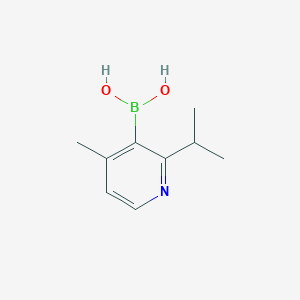
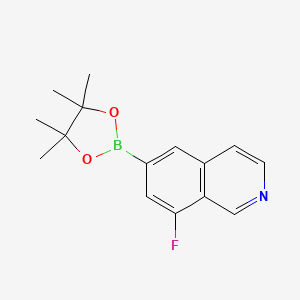
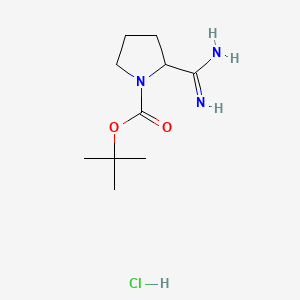
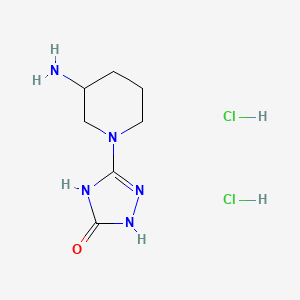
![rac-(1R,4R,5S)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B15299025.png)
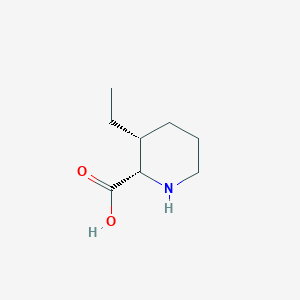

![Methyl 3-(carboxy)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15299040.png)

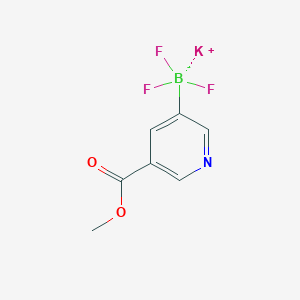
![1,8-Diazaspiro[5.5]undecan-2-one dihydrochloride](/img/structure/B15299056.png)
